molecular formula C10H8O2S B1281232 2-(Benzo[b]thiophen-2-yl)acetic acid CAS No. 75894-07-4

2-(Benzo[b]thiophen-2-yl)acetic acid

Cat. No. B1281232
CAS RN: 75894-07-4
M. Wt: 192.24 g/mol
InChI Key: SAAWNQLNUJBOLW-UHFFFAOYSA-N
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Description

2-(Benzo[b]thiophen-2-yl)acetic acid is a chemical compound that belongs to the class of benzo[b]thiophenes, which are sulfur-containing heterocyclic aromatic compounds. The structure of this compound includes a benzo[b]thiophene moiety attached to an acetic acid functional group at the second carbon of the thiophene ring.

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives can be achieved through various methods. One such method involves the palladium-catalyzed coupling of terminal acetylenes with o-iodothioanisole followed by electrophilic cyclization to produce 2,3-disubstituted benzo[b]thiophenes . Although the paper does not directly describe the synthesis of 2-(Benzo[b]thiophen-2-yl)acetic acid, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds, such as N'-(1-phenyl-benzyl-idene)-2-(thiophen-3-yl)acetohydrazides, has been determined through crystallography. These compounds exhibit a dihedral angle between the thiophene and phenyl rings, indicating the potential for steric interactions in the benzo[b]thiophene derivatives . This information can be useful in predicting the molecular conformation of 2-(Benzo[b]thiophen-2-yl)acetic acid.

Chemical Reactions Analysis

Benzo[b]thiophene derivatives undergo various substitution reactions. For instance, nitration of benzo[b]thiophen-2-carboxylic acid and its derivatives can lead to a mixture of substitution products, with the position of substitution influenced by the reaction conditions . These reactions are relevant to understanding the chemical behavior of 2-(Benzo[b]thiophen-2-yl)acetic acid under electrophilic aromatic substitution conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives can be inferred from their reactions and molecular structures. For example, the electrophilic substitution kinetics of 2-methoxycarbonyl derivatives of thiophene suggest that the reactivity of these compounds can be compared to benzene derivatives . Additionally, the reduction of 3-acyl derivatives of benzo[b]thiophen-2-ones to the corresponding alkyl derivatives using sodium borohydride in acetic acid indicates the potential for reduction reactions in benzo[b]thiophene compounds . These insights can help predict the reactivity and stability of 2-(Benzo[b]thiophen-2-yl)acetic acid.

Scientific Research Applications

Antimicrobial Properties

  • Scientific Field: Microbiology
  • Application Summary: Benzothiophene derivatives have been tested against microorganisms such as C. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922 and S. aureus ATCC 25923 . Some of these compounds displayed high antibacterial activity against S. aureus .
  • Methods of Application: The antimicrobial properties were tested using standard microbiological techniques .
  • Results: Compounds such as 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene (12E), 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene (12L), and 3-(2-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene (12J) displayed high antibacterial activity against S. aureus .

Antifungal Properties

  • Scientific Field: Mycology
  • Application Summary: Some benzothiophene derivatives, such as 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene (10) and 3-(trimethylsilylethynyl)-2-(thiophen-2-yl)benzo[b]thiophene (12K), have potential antifungal properties .
  • Methods of Application: The antifungal properties were tested using standard mycological techniques .
  • Results: The aforementioned compounds were found to have potential to be used as antifungal agents against current fungal diseases .

Antioxidant Properties

  • Scientific Field: Biochemistry
  • Application Summary: Some benzothiophene derivatives showed high antioxidant capacities .
  • Methods of Application: The antioxidant properties were tested using standard biochemical techniques .
  • Results: Compounds such as 3-(1H-indole-2-yl)-2-(thiophen-2-yl)benzo[b]thiophene (16) and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene (12E) showed high antioxidant capacities with TEAC values of 2.5 and 1.1, respectively .

mPGES-1 Inhibition

  • Scientific Field: Medicinal and Pharmaceutical Chemistry
  • Application Summary: 2-(thiophen-2-yl)acetic acid-based compounds have been identified as potential inhibitors of mPGES-1, a valuable target in both cancer therapy and inflammation therapy .
  • Methods of Application: A virtual fragment screening approach of aromatic bromides was used, modifiable by the Suzuki-Miyaura reaction .
  • Results: Compounds 1c and 2c showed selective inhibitory activity against mPGES-1 in the low micromolar range . Compound 2c induced cycle arrest in the G0/G1 phase at 24 h of exposure, suggesting an apoptosis/necrosis effect .

Synthesis of Fluorescent Compounds

  • Scientific Field: Organic Chemistry
  • Application Summary: Benzothiophene derivatives can be synthesized via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene . These compounds can exhibit a fluorescence quantum yield of up to 1 .
  • Methods of Application: The synthesis involves a Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene .
  • Results: A series of 2-substituted benzo[b]thiophenes were obtained in moderate to good yield (up to 87%) .

Preparation of CYP11B1 Inhibitors

  • Scientific Field: Biochemistry
  • Application Summary: Benzothiophene derivatives can be used in the preparation of CYP11B1 inhibitors for the treatment of cortisol-dependent diseases .
  • Methods of Application: The preparation involves Suzuki-Miyaura cross-coupling reactions .
  • Results: The resulting compounds can be used as CYP11B1 inhibitors .

PDE4 Inhibitors

  • Scientific Field: Medicinal and Pharmaceutical Chemistry
  • Application Summary: Benzothiophene derivatives can be used in the preparation of PDE4 inhibitors .
  • Methods of Application: The preparation involves chemoselective modification of oncolytic adenovirus .
  • Results: The resulting compounds can be used as PDE4 inhibitors .

Synthesis of Phosphorescent Sensor for Quantification of Copper (II) Ion

  • Scientific Field: Analytical Chemistry
  • Application Summary: Benzothiophene derivatives can be used in the synthesis of phosphorescent sensors for quantification of copper (II) ion .
  • Methods of Application: The synthesis involves UV promoted phenanthridine syntheses .
  • Results: The resulting compounds can be used as a phosphorescent sensor for quantification of copper (II) ion .

Preparation of CYP11B1 Inhibitors

  • Scientific Field: Biochemistry
  • Application Summary: Benzothiophene derivatives can be used in the preparation of CYP11B1 inhibitors for treatment of cortisol dependent diseases .
  • Methods of Application: The preparation involves Suzuki-Miyaura cross-coupling reactions .
  • Results: The resulting compounds can be used as CYP11B1 inhibitors .

Safety And Hazards

While specific safety and hazards information for 2-(Benzo[b]thiophen-2-yl)acetic acid is not available, it is generally advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The compound has been identified as a suitable chemical platform to develop tighter mPGES-1 inhibitors . The most promising compound induced the cycle arrest in the G0/G1 phase at 24 h of exposure, suggesting an apoptosis/necrosis effect . This suggests potential future directions in both cancer therapy and inflammation therapy .

properties

IUPAC Name

2-(1-benzothiophen-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c11-10(12)6-8-5-7-3-1-2-4-9(7)13-8/h1-5H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAWNQLNUJBOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50509336
Record name (1-Benzothiophen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[b]thiophen-2-yl)acetic acid

CAS RN

75894-07-4
Record name (1-Benzothiophen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of benzo[b]thiophen-2-yl-acetonitrile (1 eq.) in EtOH/water (1/1) was added NaOH pellets (12 eq.). The reaction was heated at 80° C. for 4 h and then allowed to cooled down to 20° C., at which point concentrated HCl was added carefully until pH=7 was reached. The reaction mixture was partially concentrated under reduced pressure then partitioned between water and EtOAc. The aqueous layer was extracted three times with EtOAc. The organic layers were combined, dried over MgSO4, filtered and concentrated under reduced pressure to afford benzo[b]thiophen-2-yl-acetic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
NM O'Boyle, LM Greene, O Bergin, JB Fichet… - Bioorganic & medicinal …, 2011 - Elsevier
A series of azetidin-2-ones substituted at positions 1, 3 and 4 of the azetidinone ring scaffold were synthesised and evaluated for antiproliferative, cytotoxic and tubulin-binding activity. …
Number of citations: 83 www.sciencedirect.com
K Palica, F Deufel, S Skagseth… - RSC Medicinal …, 2023 - pubs.rsc.org
The upswing of antibiotic resistance is an escalating threat to human health. Resistance mediated by bacterial metallo-β-lactamases is of particular concern as these enzymes degrade β…
Number of citations: 5 pubs.rsc.org

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